molecular formula C23H19N3O3 B7705360 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide

2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Cat. No. B7705360
M. Wt: 385.4 g/mol
InChI Key: CDQMCXRUJVWXIM-UHFFFAOYSA-N
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Description

2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PTOPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTOPA is a member of the oxadiazole family of compounds, which are known for their diverse pharmacological properties.

Mechanism of Action

2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide exerts its effects through its ability to inhibit acetylcholinesterase activity. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase activity, 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its ability to inhibit acetylcholinesterase activity, which makes it a useful tool for studying the role of acetylcholine in the brain. However, one limitation of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide is its relatively low potency compared to other acetylcholinesterase inhibitors. Additionally, 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are a number of potential future directions for research on 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of interest is the development of more potent acetylcholinesterase inhibitors based on the structure of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Another area of interest is the investigation of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the in vivo effects of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide and its potential as a therapeutic agent.

Synthesis Methods

2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide begins with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with phenol in the presence of a dehydrating agent. The resulting product is then reacted with 3-aminobenzophenone to form 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide.

Scientific Research Applications

2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-phenoxy-N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.

properties

IUPAC Name

N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-16-7-5-8-17(13-16)22-25-23(29-26-22)18-9-6-10-19(14-18)24-21(27)15-28-20-11-3-2-4-12-20/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQMCXRUJVWXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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